molecular formula C23H24N4O2S B4325237 N-[4-(pentyloxy)phenyl]-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide

N-[4-(pentyloxy)phenyl]-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide

Cat. No.: B4325237
M. Wt: 420.5 g/mol
InChI Key: HNDFRVYERUMVKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(pentyloxy)phenyl]-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide, also known as PTBA, is a synthetic compound that has gained attention in the scientific community due to its potential use in cancer treatment. PTBA is a small molecule that is able to inhibit the activity of a protein called Hsp70, which is known to play a role in the growth and survival of cancer cells. In

Mechanism of Action

N-[4-(pentyloxy)phenyl]-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide works by binding to the ATP-binding site of Hsp70, which prevents the protein from functioning properly. Hsp70 is known to play a role in the folding, assembly, and degradation of proteins, which is important for the growth and survival of cancer cells. By inhibiting the activity of Hsp70, this compound is able to induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound is able to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest. In vivo studies using mouse models have shown that this compound is able to inhibit tumor growth and improve survival rates.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(pentyloxy)phenyl]-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide in lab experiments is that it is a small molecule that is relatively easy to synthesize. This compound has also been shown to have potential therapeutic effects in a variety of diseases, which makes it a promising candidate for further research. One limitation of using this compound in lab experiments is that it has not yet been tested in humans, so its safety and efficacy in humans is not yet known.

Future Directions

There are several future directions for research on N-[4-(pentyloxy)phenyl]-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide. One area of research could be to investigate the potential use of this compound in combination with other cancer treatments such as chemotherapy and radiation therapy. Another area of research could be to investigate the safety and efficacy of this compound in humans. Additionally, research could be done to investigate the potential use of this compound in other diseases such as neurodegenerative disorders and viral infections.

Scientific Research Applications

N-[4-(pentyloxy)phenyl]-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide has been the subject of several scientific studies due to its potential use in cancer treatment. In vitro studies have shown that this compound is able to inhibit the activity of Hsp70, which is known to play a role in the growth and survival of cancer cells. In vivo studies using mouse models have also shown that this compound is able to inhibit tumor growth and improve survival rates. This compound has also been shown to have potential therapeutic effects in other diseases such as neurodegenerative disorders and viral infections.

Properties

IUPAC Name

N-(4-pentoxyphenyl)-2-[2-(1,3-thiazol-5-yl)benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-2-3-6-13-29-18-11-9-17(10-12-18)25-22(28)15-27-20-8-5-4-7-19(20)26-23(27)21-14-24-16-30-21/h4-5,7-12,14,16H,2-3,6,13,15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDFRVYERUMVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2C4=CN=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(pentyloxy)phenyl]-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide
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N-[4-(pentyloxy)phenyl]-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide
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N-[4-(pentyloxy)phenyl]-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide
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N-[4-(pentyloxy)phenyl]-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide
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N-[4-(pentyloxy)phenyl]-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide
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N-[4-(pentyloxy)phenyl]-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.